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Compound of Interest

Compound Name: Loureiriol

Cat. No.: B3395392

Despite extensive searches of chemical databases and the scientific literature, a detailed
technical guide on the chemical structure elucidation of a compound named "Loureiriol"
cannot be provided. The complete absence of published data, including spectroscopic and
experimental protocols, suggests that "Loureiriol" may be an exceptionally rare, newly
discovered compound with yet-to-be-published findings, or potentially a misnomer for another
known natural product.

For researchers, scientists, and drug development professionals, the process of elucidating the
chemical structure of a novel natural product is a meticulous journey involving isolation,
purification, and a battery of analytical techniques. This process is fundamental to
understanding a compound's potential therapeutic properties and mechanism of action. The
core of this endeavor lies in the interpretation of spectroscopic data, primarily from Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Infrared
(IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Standard Path to Structure Elucidation: A
Methodological Overview

The elucidation of a chemical structure, the primary goal for any new natural product, follows a
well-established workflow. This process is critical for determining the precise arrangement of
atoms and bonds within a molecule.

A typical experimental workflow for structure elucidation is outlined below:
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Figure 1: A generalized workflow for the structure elucidation of a novel natural product.

Key Experimental Protocols in Structure Elucidation

Detailed methodologies are crucial for the reproducibility and verification of scientific findings.
The following outlines the standard experimental protocols that would be employed in the
structural determination of a compound like "Loureiriol,” were it to be isolated.

Table 1: Standard Experimental Protocols for Structure
Elucidation
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Experiment

Methodology

High-Resolution Mass Spectrometry (HRMS)

A purified sample is dissolved in a suitable
solvent (e.g., methanol, acetonitrile) and
introduced into the mass spectrometer, typically
using electrospray ionization (ESI) or
atmospheric pressure chemical ionization
(APCI). The instrument is operated in high-
resolution mode to obtain the accurate mass of
the molecular ion, which is used to determine

the molecular formula.

1D NMR Spectroscopy (*H and 13C)

The isolated compound is dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds) and
placed in an NMR tube. *H NMR spectra are
acquired to determine the number and types of
protons, their chemical environment, and their
connectivity through spin-spin coupling. :3C
NMR spectra, often acquired with proton
decoupling, reveal the number and types of

carbon atoms in the molecule.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): Identifies
proton-proton couplings, revealing which
protons are adjacent to each other. HSQC
(Heteronuclear Single Quantum Coherence):
Correlates directly bonded proton and carbon
atoms. HMBC (Heteronuclear Multiple Bond
Correlation): Shows correlations between
protons and carbons that are two or three bonds
apart, providing crucial information for

assembling the carbon skeleton.

Infrared (IR) Spectroscopy

A small amount of the sample is analyzed, often
as a thin film or mixed with KBr as a pellet. The
IR spectrum reveals the presence of specific
functional groups (e.g., hydroxyl, carbonyl,
double bonds) based on their characteristic

absorption frequencies.
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The "Loureiriol" Mystery: Potential Leads and
Hypotheses

The name "Loureiriol" itself offers some clues. The suffix "-ol" typically indicates the presence
of an alcohol (hydroxyl) functional group. The root "Loureir-" could be an eponym honoring a
botanist, such as Jo&o de Loureiro, or it could refer to a plant genus.

Searches for phytochemicals in plants with similar names, such as Drimys loureiroi, have
revealed the presence of drimane sesquiterpenes and flavonoids, but no compound explicitly
named "Loureiriol." It is plausible that "Loureiriol" could be a novel compound from a species
within the Lauraceae family, known for producing a rich diversity of secondary metabolites,
including sesquiterpenoids.

Another possibility is a simple case of mistaken identity or a misspelling. For instance,
"Luteolin" and "Chrysoeriol" are well-characterized flavonoids with names that bear a phonetic
resemblance to "Loureiriol."

Logical Relationship in Structure Elucidation

The process of piecing together the structural puzzle of a new molecule relies on a logical
progression of data interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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